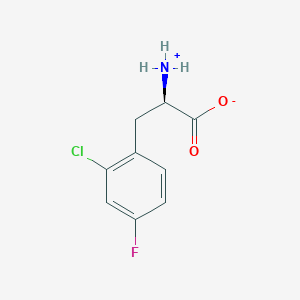
(2R)-2-azaniumyl-3-(2-chloro-4-fluorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-azaniumyl-3-(2-chloro-4-fluorophenyl)propanoate is a chiral compound with significant applications in various fields, including pharmaceuticals and agrochemicals. Its unique structure, featuring both an azaniumyl group and a chlorofluorophenyl group, contributes to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-azaniumyl-3-(2-chloro-4-fluorophenyl)propanoate typically involves the use of chiral catalysts or biocatalysts to ensure the desired enantiomeric purity. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted cinnamic acid derivative, using a chiral rhodium or ruthenium catalyst under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound often employs biocatalysis due to its high enantioselectivity and environmentally friendly nature. Whole-cell biocatalysts or isolated enzymes can be used to convert starting materials into the desired product with high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-azaniumyl-3-(2-chloro-4-fluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(2R)-2-azaniumyl-3-(2-chloro-4-fluorophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of chiral drugs.
Biology: The compound is used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is utilized in the production of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism by which (2R)-2-azaniumyl-3-(2-chloro-4-fluorophenyl)propanoate exerts its effects involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The presence of the azaniumyl group allows for strong binding to active sites, while the chlorofluorophenyl group enhances its specificity and potency .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-azaniumyl-3-(2-chloro-4-fluorophenyl)propanoate: The enantiomer of the compound, which may exhibit different biological activities.
2-azaniumyl-3-(2-chlorophenyl)propanoate: Lacks the fluorine atom, potentially altering its reactivity and applications.
2-azaniumyl-3-(4-fluorophenyl)propanoate: Lacks the chlorine atom, which may affect its chemical properties and uses.
Uniqueness
(2R)-2-azaniumyl-3-(2-chloro-4-fluorophenyl)propanoate is unique due to its specific stereochemistry and the presence of both chlorine and fluorine atoms. These features contribute to its high reactivity, selectivity, and versatility in various applications, distinguishing it from similar compounds .
Properties
IUPAC Name |
(2R)-2-azaniumyl-3-(2-chloro-4-fluorophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUFAMXOPAUSIP-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CC(C(=O)[O-])[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)Cl)C[C@H](C(=O)[O-])[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














